molecular formula C20H18N4O3S B2839706 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 450344-04-4

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No. B2839706
CAS RN: 450344-04-4
M. Wt: 394.45
InChI Key: ZWKDEKMMTXSONV-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Spectral and Structural Characterisation : Compounds related to N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide have been synthesized and characterized using 1H NMR, 13C NMR, IR, and XRD techniques. These studies focus on understanding the molecular geometries and vibrational frequencies through both experimental data and theoretical calculations using DFT methods. Such research aids in determining the conformational flexibility, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO) analysis, and thermodynamic properties of these compounds (Arslan, Aydın, & Kazak, 2015).

Heck Cyclization and Atropisomer Synthesis : Research on the synthesis of related compounds through Heck cyclization and the treatment with various agents highlights methods to create syn- and anti-atropisomers. These studies explore the reactivity and potential applications of these compounds in further chemical transformations (Skladchikov, Suponitskii, & Gataullin, 2013).

Applications in Material Science

Photovoltaic Device Applications : Thieno[3,4-b]pyrazine-based monomers, related to the specified chemical, have been synthesized and copolymerized with various donor segments for use in photovoltaic devices. These studies investigate the optical properties, electrochemical behavior, and energy levels of the resulting copolymers, aiming to improve the efficiency of photovoltaic materials (Zhou et al., 2010).

Nitrification Inhibition

Agricultural Chemistry : Compounds such as 3,4-dimethylpyrazole phosphate (DMPP), though not directly mentioned as the compound of interest, represent the broader category of research involving pyrazole derivatives in agriculture. DMPP serves as a nitrification inhibitor, showcasing the potential of related compounds in reducing nitrate leaching and improving fertilizer efficiency without adverse environmental impacts (Zerulla et al., 2001).

Heterocyclic Chemistry

Novel Heterocyclic System Construction : Research into the construction of rare heterocyclic systems via processes like tandem aromatic nucleophilic substitution demonstrates the chemical versatility and potential of pyrazole-based compounds for synthesizing complex molecular architectures. These studies contribute to the expansion of available heterocyclic compounds for various scientific applications (Sapegin et al., 2012).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-5-3-8-18(13(12)2)23-19(16-10-28-11-17(16)22-23)21-20(25)14-6-4-7-15(9-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKDEKMMTXSONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

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